Methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate
Description
Methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate is a heterocyclic compound featuring a thiane (tetrahydrothiopyran) core modified with a sulfone group (1,1-dioxo) and a 1,3-thiazole substituent.
Properties
Molecular Formula |
C10H13NO4S2 |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate |
InChI |
InChI=1S/C10H13NO4S2/c1-15-9(12)10(8-11-4-5-16-8)2-6-17(13,14)7-3-10/h4-5H,2-3,6-7H2,1H3 |
InChI Key |
QLMJOMVNIUGDIW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCS(=O)(=O)CC1)C2=NC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiazole derivatives with thiane precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of high-boiling inert solvents can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an analgesic or anti-inflammatory agent.
Industry: It is used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Electronic Properties
Target Compound vs. Patent-Derived Analogs ()
The patent in describes compound 40 (2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide), which shares the 2-methylthiazole moiety with the target compound. However, key differences include:
- Backbone : The target compound’s thiane-sulfone core contrasts with compound 40’s benzamide backbone.
- Sulfur Functionality : The sulfone group in the target compound enhances polarity and hydrogen-bonding capacity compared to the thioether (-S-) linkage in compound 40.
- Substituents: The methyl carboxylate in the target compound may confer higher hydrolytic lability than the benzamide’s nitro and amino groups.
Table 1: Structural Comparison
Comparison with Kanto Reagents ()
The benzoic acid derivatives 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid and 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid share a thiazole-aromatic conjugation but lack the sulfone and ester functionalities. The carboxylate group in these reagents (mp ~140°C) suggests higher crystallinity compared to the target compound’s methyl ester, which may lower melting points and alter solubility .
Table 2: Property Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
